13,14-dihydro-19R-hydroxyPGE1
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Overview
Description
13,14-dihydro-19®-hydroxy Prostaglandin E1 is a biologically active metabolite of Prostaglandin E1. This compound is known for its potent inhibitory effects on platelet aggregation and its ability to activate adenylate cyclase. It has significant implications in cardiovascular research and therapeutic applications due to its biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,14-dihydro-19®-hydroxy Prostaglandin E1 involves several steps, starting from readily available precursors. One common method includes the reduction of Prostaglandin E1 using specific reducing agents under controlled conditions to yield the dihydro derivative. The stereochemistry of the product is crucial, and careful control of reaction conditions is necessary to obtain the desired isomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as chromatography to isolate the desired product from by-products and impurities. The use of automated systems and reactors helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
13,14-dihydro-19®-hydroxy Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, altering the compound’s biological activity.
Reduction: Further reduction can modify the double bonds in the molecule, affecting its potency and selectivity.
Substitution: Functional groups can be introduced or replaced, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of analogs .
Scientific Research Applications
13,14-dihydro-19®-hydroxy Prostaglandin E1 has diverse applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin analogs and their synthesis.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, due to its anti-platelet aggregation properties.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The compound exerts its effects primarily through the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This activation results in various downstream effects, including inhibition of platelet aggregation and modulation of vascular tone. The molecular targets include specific receptors on platelets and vascular smooth muscle cells, which mediate these biological responses .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E1: The parent compound, with similar but slightly less potent biological activities.
13,14-dihydro Prostaglandin E1: A closely related analog with comparable effects on platelet aggregation.
Prostaglandin E2: Another member of the prostaglandin family, with distinct but related biological functions
Uniqueness
13,14-dihydro-19®-hydroxy Prostaglandin E1 is unique due to its specific stereochemistry and the presence of the 19®-hydroxy group, which contributes to its enhanced potency and selectivity in inhibiting platelet aggregation compared to its analogs. This makes it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C20H36O6 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h14-17,19,21-22,24H,2-13H2,1H3,(H,25,26)/t14-,15+,16-,17-,19-/m1/s1 |
InChI Key |
HNLDBJMVKYEERT-FSNPWBFUSA-N |
SMILES |
CC(CCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |
Isomeric SMILES |
C[C@H](CCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O |
Canonical SMILES |
CC(CCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |
Synonyms |
19(R)-hydroxy PGE0; 13,14-dihydro-19(R)-hydroxy PGE1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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